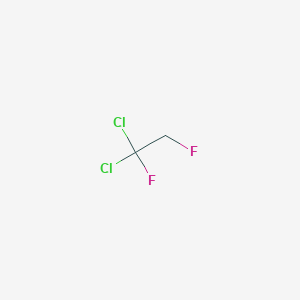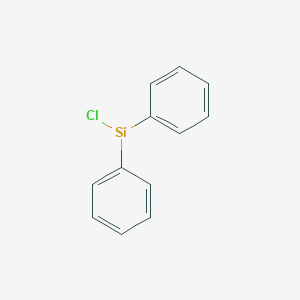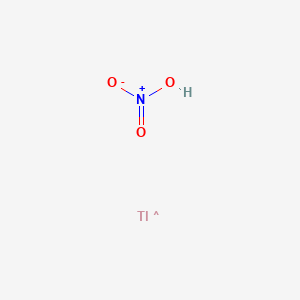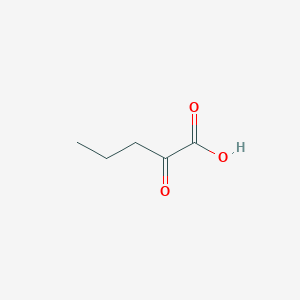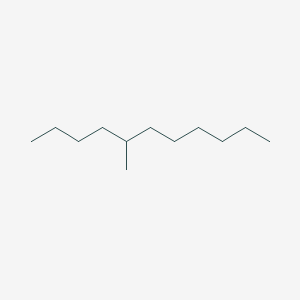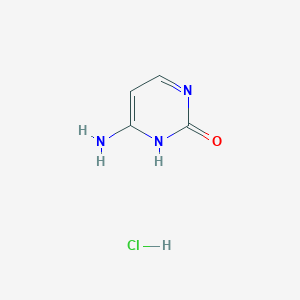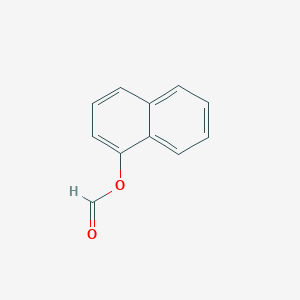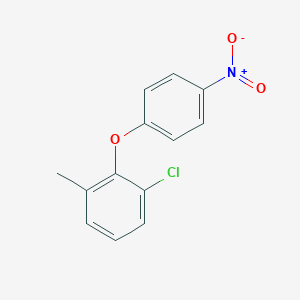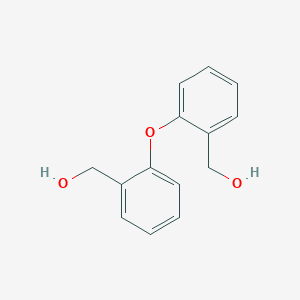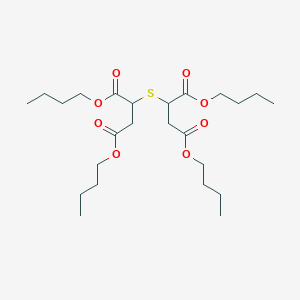
Tetrabutyl thiodisuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabutyl thiodisuccinate (TBTD) is a chemical compound that belongs to the class of thioesters. It is widely used in various scientific research applications due to its unique chemical properties. TBTD is known for its ability to act as a radical scavenger and an antioxidant. In
Mécanisme D'action
Tetrabutyl thiodisuccinate acts as a radical scavenger by donating a hydrogen atom to a free radical, thereby stabilizing it. It also acts as an antioxidant by inhibiting the formation of free radicals through the oxidation of Tetrabutyl thiodisuccinate itself. Tetrabutyl thiodisuccinate can also form a complex with metal ions, thereby preventing the metal ions from catalyzing radical reactions.
Effets Biochimiques Et Physiologiques
Tetrabutyl thiodisuccinate has been shown to have low toxicity and is not expected to have any significant physiological effects. However, it has been shown to have some biochemical effects, such as inhibiting the activity of certain enzymes, including cholinesterase and acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
Tetrabutyl thiodisuccinate has several advantages for lab experiments, including its low toxicity, stability, and ease of use. However, it also has some limitations, such as its limited solubility in water and its potential to interfere with certain analytical techniques.
Orientations Futures
There are several future directions for the use of Tetrabutyl thiodisuccinate in scientific research. One potential direction is the development of new Tetrabutyl thiodisuccinate-based antioxidants and stabilizers for polymers and lubricants. Another potential direction is the use of Tetrabutyl thiodisuccinate in the development of new drugs for the treatment of diseases that involve free radical damage, such as cancer and neurodegenerative diseases.
In conclusion, Tetrabutyl thiodisuccinate is a versatile chemical compound that has many potential applications in scientific research. Its unique chemical properties make it a valuable tool for studying radical reactions, polymerization, and photochemistry. While there are limitations to its use, Tetrabutyl thiodisuccinate has many advantages and is expected to continue to be an important tool in scientific research in the future.
Méthodes De Synthèse
Tetrabutyl thiodisuccinate can be synthesized through the reaction between succinic anhydride and tetra-n-butylthiuram disulfide. The reaction takes place in the presence of a catalyst, such as sodium methoxide, in a solvent, such as methanol. The resulting product is then purified through crystallization or distillation.
Applications De Recherche Scientifique
Tetrabutyl thiodisuccinate has been widely used in various scientific research applications, including polymerization, photochemistry, and radical reactions. It is also used as a stabilizer in polymers and as an antioxidant in lubricants and fuels. Tetrabutyl thiodisuccinate has been shown to improve the thermal stability of polymers and to enhance the oxidative stability of lubricants.
Propriétés
Numéro CAS |
10042-89-4 |
|---|---|
Nom du produit |
Tetrabutyl thiodisuccinate |
Formule moléculaire |
C24H42O8S |
Poids moléculaire |
490.7 g/mol |
Nom IUPAC |
dibutyl 2-(1,4-dibutoxy-1,4-dioxobutan-2-yl)sulfanylbutanedioate |
InChI |
InChI=1S/C24H42O8S/c1-5-9-13-29-21(25)17-19(23(27)31-15-11-7-3)33-20(24(28)32-16-12-8-4)18-22(26)30-14-10-6-2/h19-20H,5-18H2,1-4H3 |
Clé InChI |
QEFOHLDZJZYQEZ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)SC(CC(=O)OCCCC)C(=O)OCCCC |
SMILES canonique |
CCCCOC(=O)CC(C(=O)OCCCC)SC(CC(=O)OCCCC)C(=O)OCCCC |
Autres numéros CAS |
10042-89-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



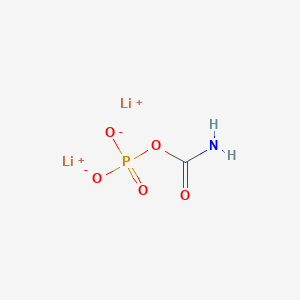
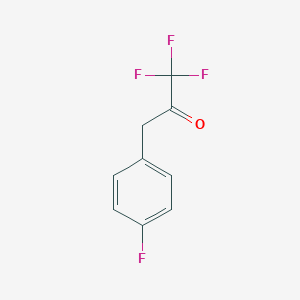
![2-[2-(2-Thienyl)ethyl]benzoic acid](/img/structure/B167924.png)
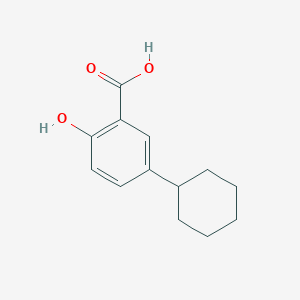
![[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt](/img/structure/B167931.png)
